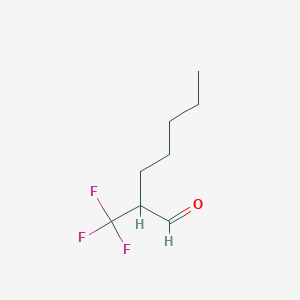
2-(Trifluoromethyl)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)heptanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a heptanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)heptanal typically involves the introduction of a trifluoromethyl group into a heptanal molecule. One common method is the nucleophilic addition of trifluoromethyl anions to heptanal. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)heptanal undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(Trifluoromethyl)heptanoic acid.
Reduction: 2-(Trifluoromethyl)heptanol.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)heptanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)heptanal involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Trifluoromethyl ketones: Known for their strong electron-withdrawing properties and applications in medicinal chemistry.
Trifluoromethyl ethers: Used in pharmaceuticals and agrochemicals for their stability and bioactivity.
Trifluoromethyl aromatics: Employed in the synthesis of advanced materials and drugs.
Uniqueness: 2-(Trifluoromethyl)heptanal stands out due to its unique combination of a heptanal backbone and a trifluoromethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61165-65-9 |
|---|---|
Formule moléculaire |
C8H13F3O |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(trifluoromethyl)heptanal |
InChI |
InChI=1S/C8H13F3O/c1-2-3-4-5-7(6-12)8(9,10)11/h6-7H,2-5H2,1H3 |
Clé InChI |
CRTDQNPXBJWXAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















